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molecular formula C6H4N2O B126625 3-Cyano-5-hydroxypyridine CAS No. 152803-24-2

3-Cyano-5-hydroxypyridine

Cat. No. B126625
M. Wt: 120.11 g/mol
InChI Key: KAXIYYPIORYZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461135B2

Procedure details

A mixture of 5-bromo-pyridin-3-ol (9.94 mL, 54.0 mmol) and CuCN (7.4 g, 82.62 mmol) in DMF (20 mL) was heated at 135° C. for 5 hour. DMF was removed under reduced pressure, the residue was diluted with NH4OH (10 mL) at 0° C. The mixture was bubbled with ammonia gas for 1 hour, cooled to 0° C. and acidified with conc. HCl (35 mL) until pH reached to ˜4. The resulting mixture was extracted with EtOAc (5×100 mL). The organic layer was washed with water (2×100 mL) and brine (2×100 mL) solution, dried over anhydrous Na2SO4, filtered, and concentrated to give yellow solid. Purification was accomplished by flash chromatography on silica gel using 5-25% EtOAc/hexanes gradient elution to yield the title compound (2.5 g, 39%) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.78 (s, 1H), 8.46 (d, J=2.0 Hz, 1H), 8.41 (d, J=2.7 Hz, 1H), 7.61-7.57 (m, 1H).
Quantity
9.94 mL
Type
reactant
Reaction Step One
Name
CuCN
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=1.[C:9]([Cu])#[N:10]>CN(C=O)C>[OH:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([CH:3]=1)[C:9]#[N:10]

Inputs

Step One
Name
Quantity
9.94 mL
Type
reactant
Smiles
BrC=1C=C(C=NC1)O
Name
CuCN
Quantity
7.4 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with NH4OH (10 mL) at 0° C
CUSTOM
Type
CUSTOM
Details
The mixture was bubbled with ammonia gas for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc (5×100 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (2×100 mL) and brine (2×100 mL) solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give yellow solid
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
was accomplished by flash chromatography on silica gel using 5-25% EtOAc/hexanes gradient elution

Outcomes

Product
Name
Type
product
Smiles
OC=1C=NC=C(C#N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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